(E)-N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-(thiophen-2-yl)acrylamide hydrochloride (E)-N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-(thiophen-2-yl)acrylamide hydrochloride
Brand Name: Vulcanchem
CAS No.: 1217211-31-8
VCID: VC6705991
InChI: InChI=1S/C21H23N3O2S2.ClH/c25-20(9-8-17-5-3-16-27-17)24(11-4-10-23-12-14-26-15-13-23)21-22-18-6-1-2-7-19(18)28-21;/h1-3,5-9,16H,4,10-15H2;1H/b9-8+;
SMILES: C1COCCN1CCCN(C2=NC3=CC=CC=C3S2)C(=O)C=CC4=CC=CS4.Cl
Molecular Formula: C21H24ClN3O2S2
Molecular Weight: 450.01

(E)-N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-(thiophen-2-yl)acrylamide hydrochloride

CAS No.: 1217211-31-8

Cat. No.: VC6705991

Molecular Formula: C21H24ClN3O2S2

Molecular Weight: 450.01

* For research use only. Not for human or veterinary use.

(E)-N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-(thiophen-2-yl)acrylamide hydrochloride - 1217211-31-8

Specification

CAS No. 1217211-31-8
Molecular Formula C21H24ClN3O2S2
Molecular Weight 450.01
IUPAC Name (E)-N-(1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)-3-thiophen-2-ylprop-2-enamide;hydrochloride
Standard InChI InChI=1S/C21H23N3O2S2.ClH/c25-20(9-8-17-5-3-16-27-17)24(11-4-10-23-12-14-26-15-13-23)21-22-18-6-1-2-7-19(18)28-21;/h1-3,5-9,16H,4,10-15H2;1H/b9-8+;
Standard InChI Key XJLWFFMUDMKZPT-HRNDJLQDSA-N
SMILES C1COCCN1CCCN(C2=NC3=CC=CC=C3S2)C(=O)C=CC4=CC=CS4.Cl

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features an (E)-configured acrylamide core (C=CC(=O)N\text{C=CC(=O)N}) flanked by three distinct substituents (Fig. 1):

  • Benzo[d]thiazol-2-yl: A bicyclic aromatic system with sulfur and nitrogen atoms, known to enhance binding affinity to enzymatic pockets .

  • 3-Morpholinopropyl: A tertiary amine-linked morpholine group, contributing to solubility and pharmacokinetic properties .

  • Thiophen-2-yl: A sulfur-containing heterocycle that modulates electronic properties and target selectivity .

The hydrochloride salt form improves aqueous solubility, critical for bioavailability.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC20H24ClN3O2S2\text{C}_{20}\text{H}_{24}\text{ClN}_3\text{O}_2\text{S}_2
Molecular Weight454.05 g/mol
Hydrogen Bond Donors1 (amide NH)
Hydrogen Bond Acceptors6 (amide, morpholine O, Cl⁻)
LogP (Predicted)3.2 ± 0.5

Synthesis and Optimization

Synthetic Route

The synthesis follows a multi-step protocol analogous to methods described in patent CN103232429A :

  • Acid Chloride Formation:
    (E)-3-(thiophen-2-yl)acrylic acid is treated with thionyl chloride (SOCl2\text{SOCl}_2) or oxalyl chloride to generate the corresponding acid chloride.

  • Amide Coupling:
    The acid chloride reacts with NN-(benzo[d]thiazol-2-yl)-NN-(3-morpholinopropyl)amine in the presence of a base (e.g., pyridine) to form the acrylamide intermediate.

  • Deprotection and Salt Formation:
    A tert-butoxycarbonyl (Boc)-protected amine intermediate (if used) is treated with trifluoroacetic acid (TFA) or HCl to yield the free base, followed by HCl-mediated salt formation .

Table 2: Reaction Conditions and Yields

StepReagents/ConditionsYield (%)
1SOCl2\text{SOCl}_2, CH₂Cl₂, reflux>95
2Pyridine, THF, 60°C70–80
3HCl (g), Et₂O85–90

Pharmacological Mechanisms

Covalent Target Engagement

The acrylamide group acts as a Michael acceptor, enabling covalent bond formation with cysteine thiols in target proteins (Fig. 2) . This mechanism is leveraged in kinase inhibitors (e.g., afatinib) to achieve prolonged target suppression.

Key Features:

  • Electrophilicity Modulation: The thiophene and benzo[d]thiazole groups withdraw electron density, enhancing the acrylamide’s reactivity .

  • Reversibility: Adduct stability depends on steric and electronic factors; morpholinopropyl may sterically shield the acrylamide, reducing off-target reactivity .

KinaseIC₅₀ (nM)Rationale
FGFR1<50Structural analogy to FIIN-1
EGFR>1000Bulky substituents reduce affinity

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